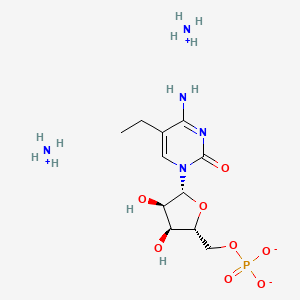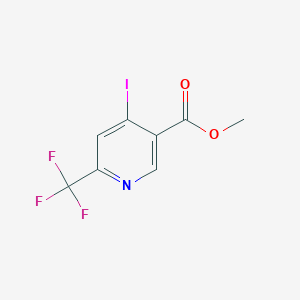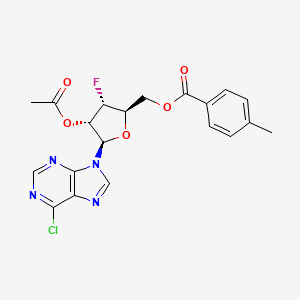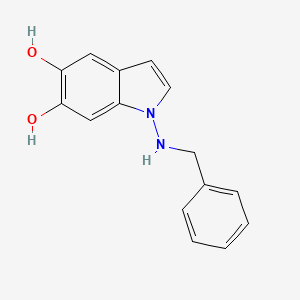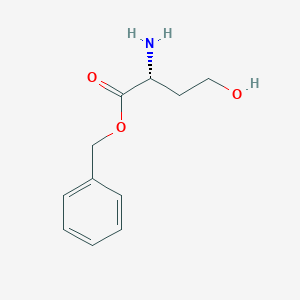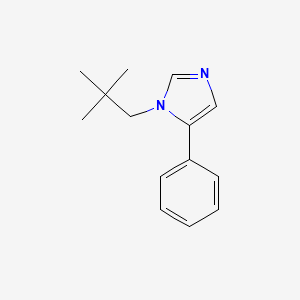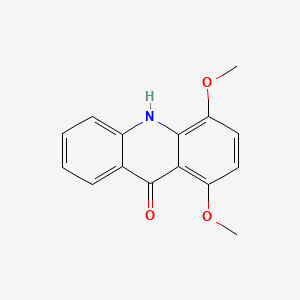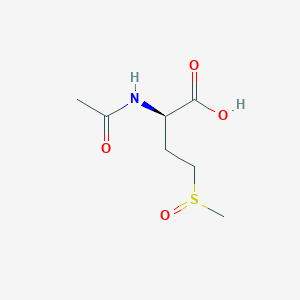
(2R)-2-ACetamido-4-(methylsulfinyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-ACetamido-4-(methylsulfinyl)butanoic acid is a chiral amino acid derivative with significant biochemical and industrial relevance
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-ACetamido-4-(methylsulfinyl)butanoic acid typically involves the oxidation of methionine or its derivatives. One common method is the oxidation of methionine using hydrogen peroxide or other oxidizing agents under controlled conditions to produce the sulfoxide form .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes. These processes are optimized for yield and purity, utilizing advanced techniques such as continuous flow reactors and catalytic oxidation .
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-ACetamido-4-(methylsulfinyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to sulfone.
Reduction: Reduction reactions can revert the sulfoxide to the thioether.
Substitution: Nucleophilic substitution reactions can occur at the sulfoxide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as thiols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thioether derivatives.
Substitution: Various substituted sulfoxides.
Aplicaciones Científicas De Investigación
(2R)-2-ACetamido-4-(methylsulfinyl)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2R)-2-ACetamido-4-(methylsulfinyl)butanoic acid involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. The compound’s sulfoxide group plays a crucial role in its reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Methionine: The parent amino acid from which (2R)-2-ACetamido-4-(methylsulfinyl)butanoic acid is derived.
Methionine sulfone: The fully oxidized form of methionine.
Selenomethionine: A selenium-containing analog of methionine.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of the sulfoxide group, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C7H13NO4S |
|---|---|
Peso molecular |
207.25 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-4-methylsulfinylbutanoic acid |
InChI |
InChI=1S/C7H13NO4S/c1-5(9)8-6(7(10)11)3-4-13(2)12/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-,13?/m1/s1 |
Clave InChI |
NPIMMZJBURSMON-JNKNCIAKSA-N |
SMILES isomérico |
CC(=O)N[C@H](CCS(=O)C)C(=O)O |
SMILES canónico |
CC(=O)NC(CCS(=O)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


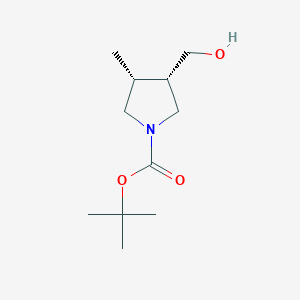
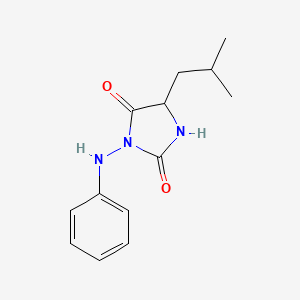
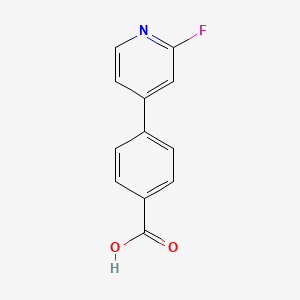
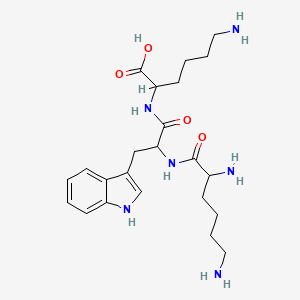
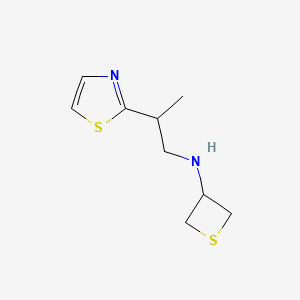
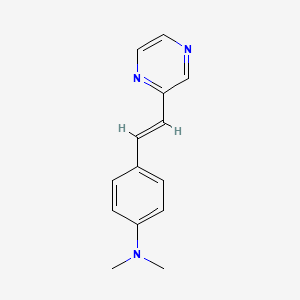
![8-Ethyl-2-(2-hydroxypyrrolidin-1-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12934127.png)
